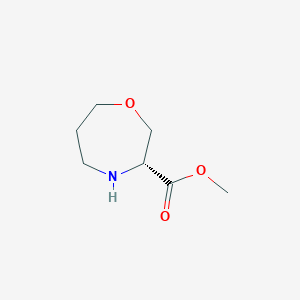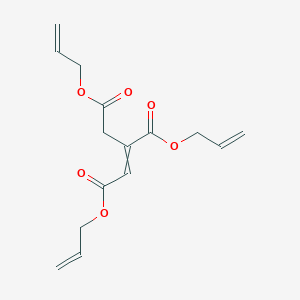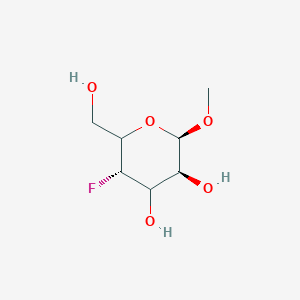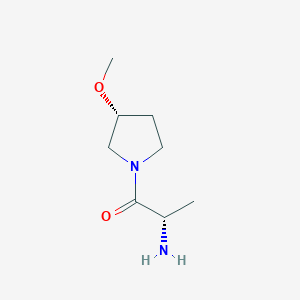
(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring both an amino group and a methoxy-substituted pyrrolidine ring, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol and ®-3-methoxy-pyrrolidine.
Formation of Intermediate: The (S)-2-amino-1-propanol is first protected using a suitable protecting group, such as a benzyl or tert-butyloxycarbonyl (Boc) group.
Coupling Reaction: The protected (S)-2-amino-1-propanol is then coupled with ®-3-methoxy-pyrrolidine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for yield and purity.
Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-1-(®-3-hydroxy-pyrrolidin-1-yl)-propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(S)-2-Amino-1-(®-3-ethyl-pyrrolidin-1-yl)-propan-1-one: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
(S)-2-Amino-1-(®-3-methoxy-pyrrolidin-1-yl)-propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
QOGHHSKRNLOCBJ-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)OC)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


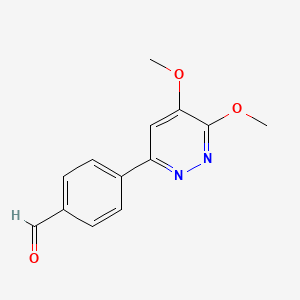
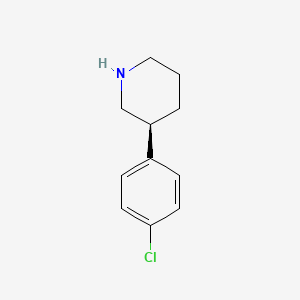
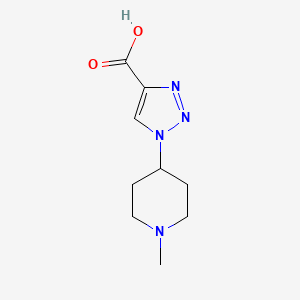
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B11752725.png)
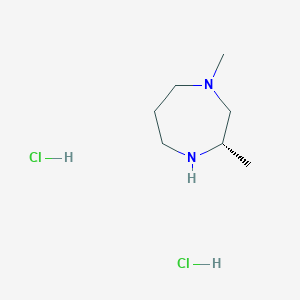
![Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11752749.png)
![3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11752750.png)
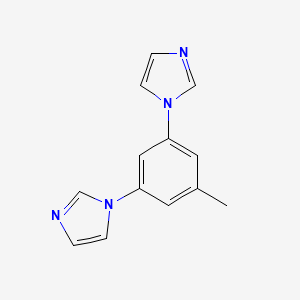
![5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B11752764.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11752765.png)
![[2,4'-Bipyridine]-3,3'-diol](/img/structure/B11752766.png)
